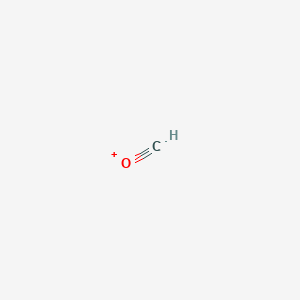
Oxomethylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxomethylium, also known as the methoxycarbonyl cation, is a reactive intermediate in organic chemistry. It is a highly electrophilic species that can be used in a variety of chemical reactions. The purpose of
Aplicaciones Científicas De Investigación
Oxytocin and Cell Growth
- Oxytocin in Myometrial and Leiomyoma Cells: Oxytocin, an oxytocic agent, has been studied for its role in the proliferation of myometrial and leiomyoma cells. The research suggests oxytocin stimulates the proliferation of both cell types, indicating its significant role in regulating uterine cell growth. This provides a rationale for evaluating oxytocin receptor antagonists in managing uterine myomas (Busnelli et al., 2010).
Oximes and Cell Death
- Bispyridinium and Imidazolium Oximes: These oximes, investigated as antidotes against organophosphate poisoning, have been found to induce cell death in various cell models. The research explores the potential of using structurally diverse oxime groups for new applications beyond their primary target of acetylcholinesterase inhibition (Zandona et al., 2021).
OxCal Software in Archaeology
- OxCal for Radiocarbon Dating: OxCal, a software package for calibrating radiocarbon dates, has applications in various disciplines. It makes statistical methods accessible for researchers and students, aiding in the analysis of chronological data and contributing to archaeological research (Ramsey & Lee, 2013).
Oxidants, Antioxidants, and Cell Proliferation
- Effects on Endometrial Stromal Cells: The study of the effects of oxidative stress and antioxidants on the proliferation of endometrial stromal cells provides insights into the role of reactive oxygen species in modulating cell growth, particularly in conditions like endometriosis (Foyouzi et al., 2004).
Biomass-Derived Chemical Production
- Sustainable Production of o-Xylene: Research on converting biomass-derived pinacol and acrolein into o-Xylene, a large-volume commodity chemical, showcases a sustainable and efficient process, emphasizing the potential of biomass as a source for industrial chemicals (Hu et al., 2017).
Nanoparticle Synthesis
- Controlled-Size Nanospheres in Nanocavities: The creation of polymeric nanospheres within the nanocavity of soft oxometalates presents new opportunities in materials science, particularly for the synthesis of latex spheres used in optical bandgap materials and paints (Das & Roy, 2015).
Propiedades
Número CAS |
17030-74-9 |
|---|---|
Fórmula molecular |
CHO+ |
Peso molecular |
29.018 g/mol |
Nombre IUPAC |
methylidyneoxidanium |
InChI |
InChI=1S/CHO/c1-2/h1H/q+1 |
Clave InChI |
XPRMKTHGXOVKEH-UHFFFAOYSA-N |
SMILES |
C#[O+] |
SMILES canónico |
C#[O+] |
Sinónimos |
formyl cation oxomethylium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



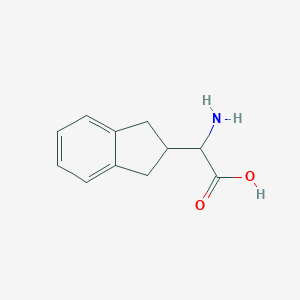
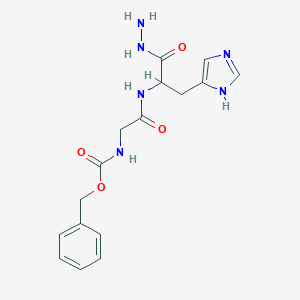
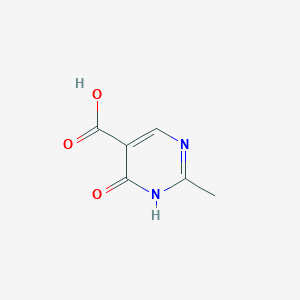
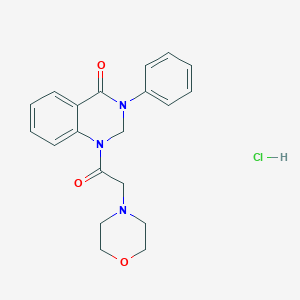
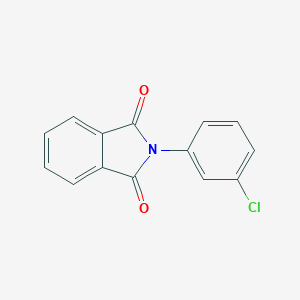
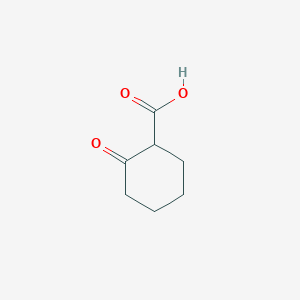
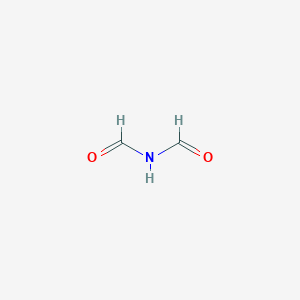
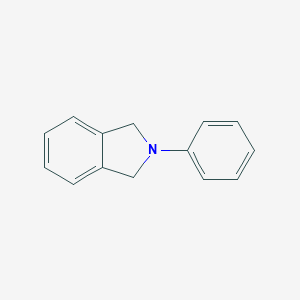
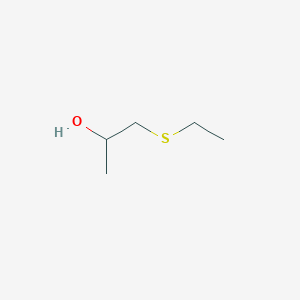
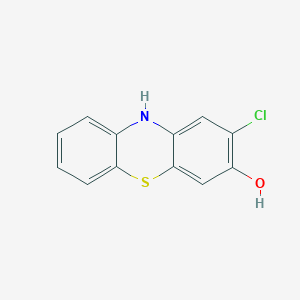
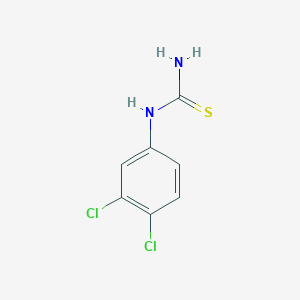
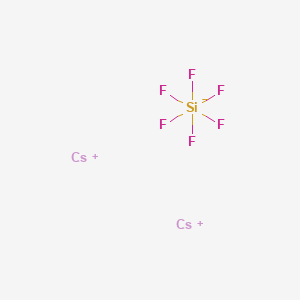
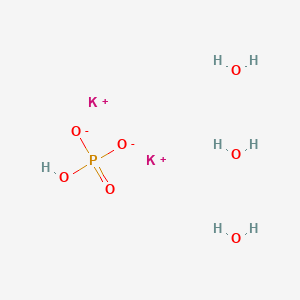
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)